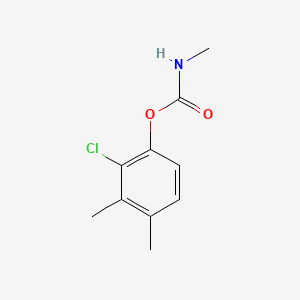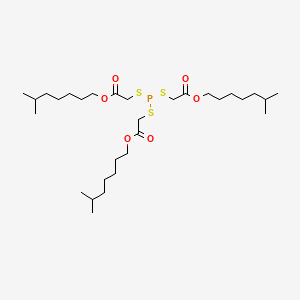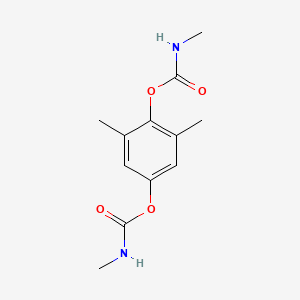
Phosphoric acid, octyl ester, diethanolamine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoric acid, octyl ester, diethanolamine salt is a chemical compound that combines the properties of phosphoric acid esters and diethanolamine salts. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. It is typically used in formulations where both hydrophilic and hydrophobic properties are required.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, octyl ester, diethanolamine salt involves the esterification of phosphoric acid with octanol, followed by neutralization with diethanolamine. The general reaction can be represented as follows:
-
Esterification
Reactants: Phosphoric acid and octanol.
Conditions: Typically carried out under acidic conditions with a catalyst such as sulfuric acid to promote esterification.
:Reaction: H3PO4+C8H17OH→C8H17OPO3H2+H2O
-
Neutralization
Reactants: Octyl phosphate ester and diethanolamine.
Conditions: Typically carried out at room temperature.
:Reaction: C8H17OPO3H2+NH(C2H4OH)2→C8H17OPO3H2NH(C2H4OH)2
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves continuous mixing and reaction in large reactors, followed by purification steps to remove any unreacted starting materials and by-products. The final product is often formulated into a liquid or solid form, depending on its intended application.
化学反応の分析
Types of Reactions
Phosphoric acid, octyl ester, diethanolamine salt can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phosphoric acid and octanol.
Oxidation: The organic components can be oxidized, although this is less common in typical applications.
Substitution: The ester group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Phosphoric acid and octanol.
Oxidation: Various oxidized products depending on the specific conditions.
Substitution: New esters or amides, depending on the nucleophile used.
科学的研究の応用
Phosphoric acid, octyl ester, diethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to improve solubility and reaction rates.
Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in formulations for cleaning agents, emulsifiers, and dispersants.
作用機序
The compound exerts its effects primarily through its surfactant properties. The octyl ester group provides hydrophobic interactions, while the diethanolamine salt offers hydrophilic interactions. This dual nature allows it to reduce surface tension and improve the solubility of hydrophobic compounds in aqueous solutions. The molecular targets and pathways involved are typically related to its ability to interact with lipid membranes and proteins, facilitating their solubilization and manipulation.
類似化合物との比較
Similar Compounds
- Phosphoric acid, decyl ester, diethanolamine salt
- Phosphoric acid, dodecyl ester, diethanolamine salt
- Phosphoric acid, hexyl ester, diethanolamine salt
Uniqueness
Phosphoric acid, octyl ester, diethanolamine salt is unique due to its specific chain length, which provides an optimal balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant in various applications, offering better performance compared to shorter or longer chain analogs.
特性
CAS番号 |
59707-20-9 |
|---|---|
分子式 |
C12H30NO6P |
分子量 |
315.34 g/mol |
IUPAC名 |
2-(2-hydroxyethylamino)ethanol;octyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.C4H11NO2/c1-2-3-4-5-6-7-8-12-13(9,10)11;6-3-1-5-2-4-7/h2-8H2,1H3,(H2,9,10,11);5-7H,1-4H2 |
InChIキー |
ITSXQPHPQLBAHV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOP(=O)(O)O.C(CO)NCCO |
関連するCAS |
65151-84-0 59707-20-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12806183.png)
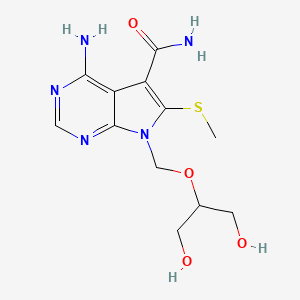
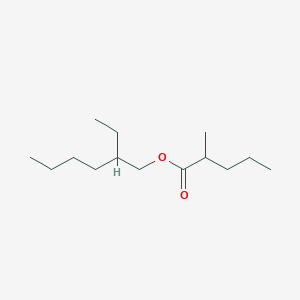
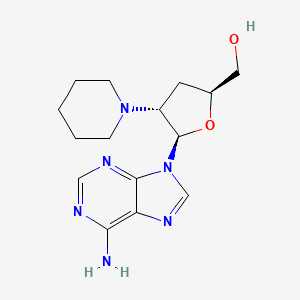




![Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12806213.png)

